Cas no 1645-24-5 (4-(4-Fluorobenzoyl)isophthalic Acid)

4-(4-Fluorobenzoyl)isophthalic Acid is a fluorinated aromatic dicarboxylic acid derivative with applications in organic synthesis and pharmaceutical intermediates. Its key structural features include a fluorobenzoyl group and two carboxylic acid functionalities, enabling versatile reactivity in condensation and polymerization reactions. The fluorine substituent enhances electronic properties, making it useful in designing advanced materials with tailored thermal and chemical stability. This compound is particularly valuable in the development of high-performance polymers, liquid crystals, and bioactive molecules. Its high purity and well-defined structure ensure consistent performance in research and industrial applications. Proper handling and storage are recommended due to its reactive carboxyl groups.
4-(4-Fluorobenzoyl)isophthalic Acid structure
1645-24-5 structure
Product Name:4-(4-Fluorobenzoyl)isophthalic Acid
CAS No:1645-24-5
MF:C15H9FO5
MW:288.227368116379
CID:117918
Update Time:2025-05-21

4-(4-Fluorobenzoyl)isophthalic Acid Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzenedicarboxylicacid, 4-(4-fluorobenzoyl)-
    • 4-(4-Fluorobenzoyl)isophthalic Acid
    • 4-(4-fluorobenzoyl)benzene-1,3-dicarboxylic acid
    • 1,3-Benzenedicarboxylicacid,4-(4-fluorobenzoyl)
    • 2,4-dicarboxy-4'-fluoro-benzophenone
    • 4-(4-Fluorobenzoyl)-1,3-benzenedicarboxylic acid
    • 4-(4'-fluorobenzoyl)isophthalic acid
    • 4-(p-Fluorobenzoyl)isophthalic Acid
    • 4-Fluor-benzophenon-dicarbonsaeure-(2',4')
    • Isophthalicacid,4-(p-fluorobenzoyl)-(7CI,8CI)
    • Inchi: 1S/C15H9FO5/c16-10-4-1-8(2-5-10)13(17)11-6-3-9(14(18)19)7-12(11)15(20)21/h1-7H,(H,18,19)(H,20,21)
    • InChI Key: JVUHTPARUDQETP-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C(C1C=CC(C(=O)O)=CC=1C(=O)O)=O

Computed Properties

  • Exact Mass: 288.04300

Experimental Properties

  • PSA: 91.67000
  • LogP: 2.45310

4-(4-Fluorobenzoyl)isophthalic Acid Customs Data

  • HS CODE:2918300090
  • Customs Data:

    China Customs Code:

    2918300090

    Overview:

    2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

4-(4-Fluorobenzoyl)isophthalic Acid Pricemore >>

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Additional information on 4-(4-Fluorobenzoyl)isophthalic Acid

Professional Introduction to 4-(4-Fluorobenzoyl)isophthalic Acid (CAS No. 1645-24-5)

4-(4-Fluorobenzoyl)isophthalic acid, with the chemical formula C₁₆H₉FO₄ and CAS number 1645-24-5, is a significant compound in the field of pharmaceutical and chemical research. This molecule, characterized by its isophthalic acid backbone substituted with a 4-fluorobenzoyl group, has garnered considerable attention due to its versatile applications in drug development and material science. The presence of the fluorine atom in the benzoyl group enhances the compound's reactivity and binding affinity, making it a valuable intermediate in synthetic chemistry.

The structural integrity of 4-(4-Fluorobenzoyl)isophthalic acid lends itself to various modifications, which are pivotal in designing novel therapeutic agents. Its ability to participate in multiple chemical reactions, such as condensation and esterification, makes it a preferred choice for synthesizing complex molecules. In recent years, researchers have been exploring its potential in developing targeted therapies for a range of diseases, including cancer and inflammatory disorders.

One of the most compelling aspects of 4-(4-Fluorobenzoyl)isophthalic acid is its role in the synthesis of fluorinated pharmaceuticals. Fluorinated compounds are known for their improved metabolic stability and enhanced bioavailability, which are critical factors in drug design. The introduction of fluorine atoms into molecular structures can significantly alter pharmacokinetic properties, leading to more effective and longer-lasting medications. This compound serves as a key building block in creating such advanced drug formulations.

Recent studies have highlighted the compound's utility in the development of small-molecule inhibitors. These inhibitors are designed to interact with specific biological targets, thereby modulating disease pathways. For instance, research has demonstrated that derivatives of 4-(4-Fluorobenzoyl)isophthalic acid can inhibit enzymes involved in cancer progression. The precise arrangement of atoms in this molecule allows for high selectivity, minimizing side effects and improving patient outcomes.

In addition to its pharmaceutical applications, 4-(4-Fluorobenzoyl)isophthalic acid has found use in material science. Its rigid structure and ability to form stable crystals make it suitable for developing advanced polymers and coatings. These materials exhibit enhanced durability and chemical resistance, which are essential for various industrial applications. The compound's unique properties also make it a candidate for creating novel organic electronic materials, such as semiconductors and light-emitting diodes (LEDs).

The synthesis of 4-(4-Fluorobenzoyl)isophthalic acid involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Researchers have been focusing on developing more efficient synthetic routes, leveraging catalytic methods and green chemistry principles. These advancements not only improve the cost-effectiveness of producing the compound but also reduce environmental impact.

One notable area of research is the use of 4-(4-Fluorobenzoyl)isophthalic acid in designing metal-organic frameworks (MOFs). MOFs are porous materials with high surface area and tunable pore sizes, making them ideal for gas storage, separation technologies, and catalysis. The incorporation of this compound into MOF structures enhances their stability and functionality, opening up new possibilities for industrial applications.

The compound's potential in medicinal chemistry is further underscored by its role as a precursor for biologically active molecules. By modifying its structure through various chemical transformations, researchers can generate libraries of compounds with distinct pharmacological properties. This approach has been particularly successful in identifying lead candidates for drug development pipelines.

As computational chemistry techniques advance, the design and optimization of molecules like 4-(4-Fluorobenzoyl)isophthalic acid have become more sophisticated. Molecular modeling software allows researchers to predict how different structural modifications will affect biological activity, significantly reducing the time and resources required for experimental validation.

The future prospects of 4-(4-Fluorobenzoyl)isophthalic acid are promising, with ongoing research exploring its applications in areas such as photodynamic therapy and antimicrobial agents. Its versatility as a synthetic intermediate ensures that it will remain a cornerstone of chemical innovation for years to come.

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